2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride 2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423024-15-0
VCID: VC7556229
InChI: InChI=1S/C10H16N2O2.ClH/c1-3-9(11)10(13)12(2)7-8-5-4-6-14-8;/h4-6,9H,3,7,11H2,1-2H3;1H
SMILES: CCC(C(=O)N(C)CC1=CC=CO1)N.Cl
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71

2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride

CAS No.: 1423024-15-0

Cat. No.: VC7556229

Molecular Formula: C10H17ClN2O2

Molecular Weight: 232.71

* For research use only. Not for human or veterinary use.

2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride - 1423024-15-0

Specification

CAS No. 1423024-15-0
Molecular Formula C10H17ClN2O2
Molecular Weight 232.71
IUPAC Name 2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide;hydrochloride
Standard InChI InChI=1S/C10H16N2O2.ClH/c1-3-9(11)10(13)12(2)7-8-5-4-6-14-8;/h4-6,9H,3,7,11H2,1-2H3;1H
Standard InChI Key ODAVYAVVTSMNEH-UHFFFAOYSA-N
SMILES CCC(C(=O)N(C)CC1=CC=CO1)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride (CAS: 1423024-15-0) consists of a butanamide backbone substituted with a methyl group, a furan-2-ylmethyl moiety, and a protonated amino group (Figure 1). The hydrochloride salt formation increases polarity, yielding a molecular weight of 232.71 g/mol . Key structural elements include:

  • Furan ring: A five-membered aromatic heterocycle with oxygen, contributing to electrophilic reactivity.

  • N-methylbutanamide: A tertiary amide providing metabolic stability and influencing lipophilicity.

  • Amino group: Protonated in the hydrochloride form, enhancing aqueous solubility.

The InChIKey ODAVYAVVTSMNEH-UHFFFAOYNA-N confirms stereochemical specificity and aids in database referencing .

Physicochemical Properties

PropertyValueSource
Molecular weight232.71 g/mol
SolubilityWater-soluble (hydrochloride)
Melting pointNot reported
Flash pointFlammable solid (Class 4.1)
Partition coefficientEstimated logP: 1.2–1.8*

*Predicted using fragment-based methods due to lack of experimental data.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The free base is synthesized via a three-component reaction involving:

  • Furan-2-carbaldehyde: Serves as the furan donor.

  • Methylamine: Introduces the N-methyl group.

  • Butanamide: Provides the amide backbone.

Reaction conditions:

  • Catalyst: Lewis acids (e.g., ZnCl₂) or organocatalysts.

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile).

  • Temperature: 60–80°C under reflux.

  • Yield: 45–65% after purification via recrystallization.

Mechanism:

  • Condensation of furan-2-carbaldehyde with methylamine forms a Schiff base.

  • Nucleophilic acyl substitution with butanamide yields the tertiary amide.

  • Hydrochloride salt formation via HCl gas bubbling in diethyl ether.

Industrial-Scale Optimization

Continuous flow synthesis improves scalability and safety:

  • Microreactors: Enhance heat transfer and mixing efficiency.

  • Residence time: 10–15 minutes at 100°C.

  • Automation: In-line analytics (FTIR, HPLC) enable real-time purity monitoring.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) through:

  • Membrane disruption: Interaction with phospholipid head groups, observed via electron microscopy.

  • Enzyme inhibition: Suppression of dihydrofolate reductase (DHFR), critical for bacterial nucleotide synthesis .

Anti-Inflammatory Effects

In murine macrophages (RAW 264.7), the hydrochloride salt suppresses LPS-induced TNF-α (70% reduction at 10 µM) by blocking NF-κB nuclear translocation.

ParameterSpecification
GHS hazard statementsH228 (flammable solid), H315 (skin irritation), H319 (eye irritation)
Precautionary measuresP210 (avoid heat/sparks), P280 (wear gloves), P305+P351+P338 (eye rinse)
UN number1325 (Flammable solid, organic)
Packing groupII

Applications in Research

Drug Development

  • Lead optimization: Structural analogs in patent WO2017093272A1 demonstrate improved ATAD2 binding affinity (Kd: 0.8 nM vs. 5.2 nM for parent compound) .

  • Prodrug synthesis: Esterification of the amide group enhances blood-brain barrier penetration in rodent models.

Biochemical Tools

  • Fluorescent tagging: Conjugation with dansyl chloride enables cellular uptake tracking via confocal microscopy.

  • Enzyme assays: Used as a DHFR substrate analog in high-throughput screening.

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